叔丁基(2S)-2-(氨甲基)-2-丙基吡咯烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

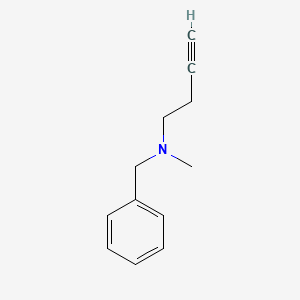

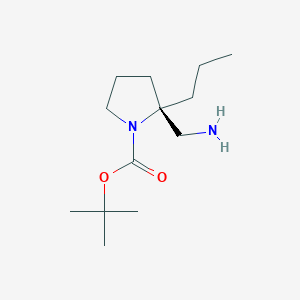

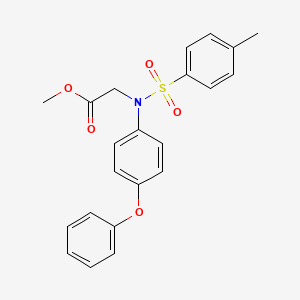

The compound tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate is a chiral molecule that is likely to be an intermediate or a building block in the synthesis of various biologically active compounds. The presence of tert-butyl and pyrrolidine rings suggests that it could be used in the synthesis of pharmaceuticals or as a chiral auxiliary in asymmetric synthesis.

Synthesis Analysis

The synthesis of related compounds often involves the use of chiral auxiliaries or starting materials that can induce chirality in the final product. For instance, the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates involves kinetic resolution of a cyclopentene derivative . Similarly, N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, which could be related to the synthesis of tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate . The practical synthesis of (2S, 4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine, an intermediate for quinolone antibacterial agents, demonstrates the use of diastereo- and enantioselective reactions starting from simple precursors like ethyl crotonate and L-alanine .

Molecular Structure Analysis

The molecular structure of compounds similar to tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate can be characterized using spectroscopic methods such as FTIR, NMR, and X-ray crystallography. For example, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was determined by X-ray crystallographic analysis . These techniques are essential for confirming the stereochemistry and purity of the synthesized compounds.

Chemical Reactions Analysis

The tert-butyl group in the compound is often used as a protecting group for amines and alcohols due to its steric bulk and ease of removal under acidic conditions. The presence of an aminomethyl group suggests that the compound could undergo nucleophilic substitution reactions or be used in the formation of amides and Schiff bases . The pyrrolidine ring could also participate in various ring-opening or ring-closing reactions depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate would include its melting point, boiling point, solubility in various solvents, and stability under different temperatures and pH conditions. These properties are crucial for handling the compound during synthesis and purification. Thermal and crystallographic studies of related compounds, such as tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate, provide insights into the stability and solid-state properties of such molecules .

科学研究应用

合成与表征

合成工艺: 已对各种叔丁基酯及其衍生物的合成进行了研究。例如,由L-丝氨酸合成的叔丁基4-甲酰-2,2-二甲基恶唑烷-3-羧酸酯,以及由叔丁基4-氧哌啶-1-羧酸酯、氰基乙酸乙酯和硫合成的6-叔丁基3-乙基2-氨基-4,5-二氢噻吩并[2,3-c]吡啶-3,6(7H)-二羧酸酯 (Khadse & Chaudhari, 2015); (Çolak et al., 2021)。

分子结构分析: 已使用光谱学和X射线衍射分析对叔丁基衍生物(如叔丁基3-氧代-2-氧杂-5-氮杂双环[2.2.2]辛烷-5-羧酸酯)的分子结构进行了研究 (Moriguchi et al., 2014)。

化学反应和催化

催化反应: 研究包括叔丁胺在钯催化的多组分反应中的应用,证明了它在形成氨基吡咯和双环类似物中的作用 (Qiu et al., 2017)。

合成前体: 叔丁基衍生物可作为各种具有生物学意义的化合物的合成前体。例如,叔丁基5-氨基-4((2-(二甲氨基)乙基)(甲基)氨基)-2甲氧苯基)氨基甲酸酯是合成奥美替尼等医学相关化合物的关键中间体 (Zhao et al., 2017)。

蛋白质研究中的非天然氨基酸

- 高分子量系统中的NMR标记: 非天然氨基酸O-叔丁基酪氨酸因其独特的信号特性而被用作蛋白质研究中的NMR标记,有助于分析高分子量系统和测量配体结合亲和力 (Chen et al., 2015)。

晶体学和热分析

晶体学研究: 已对各种叔丁基衍生物(如叔丁基2-氨基-1H-1,3-苯并二唑-1-羧酸酯)进行晶体学分析,以了解其分子堆积和稳定性,从而深入了解其结构特性 (Singh et al., 2016)。

热分析: 还研究了叔丁基化合物的热行为,以了解其稳定性和分解特性,这对于它们在各种化学合成中的应用至关重要。

其他应用

动力学拆分: 叔丁基衍生物已用于动力学拆分过程中,有助于合成各种化合物的特定对映异构体,突出了它们在立体选择性合成中的作用 (Davies et al., 2003)。

天然产物的合成: 它们是合成生物素等重要天然产物的重要中间体,证明了它们在生物合成途径中的重要性 (Qin et al., 2014)。

属性

IUPAC Name |

tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-7-13(10-14)8-6-9-15(13)11(16)17-12(2,3)4/h5-10,14H2,1-4H3/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLZPXOEANKHEL-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCN1C(=O)OC(C)(C)C)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@]1(CCCN1C(=O)OC(C)(C)C)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B3013669.png)

![4lambda6-Thia-5-azaspiro[2.5]octane 4,4-dioxide](/img/structure/B3013670.png)

![1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B3013671.png)